molecular formula C17H11N3O2S2 B12202350 N-[2-(pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide

N-[2-(pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide

Cat. No.: B12202350
M. Wt: 353.4 g/mol
InChI Key: XFZXMMQFLMOUQX-UHFFFAOYSA-N
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Description

N-[2-(Pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide is a heterocyclic compound featuring a central 1,3-thiazole ring substituted with pyridin-3-yl (position 2), thiophen-2-yl (position 4), and furan-2-carboxamide (position 5).

Properties

Molecular Formula

C17H11N3O2S2

Molecular Weight

353.4 g/mol

IUPAC Name

N-(2-pyridin-3-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C17H11N3O2S2/c21-15(12-5-2-8-22-12)20-17-14(13-6-3-9-23-13)19-16(24-17)11-4-1-7-18-10-11/h1-10H,(H,20,21)

InChI Key

XFZXMMQFLMOUQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into three primary components (Figure 1):

  • Thiazole core (positions 2, 4, and 5).

  • Pyridin-3-yl substituent at position 2.

  • Thiophen-2-yl substituent at position 4.

  • Furan-2-carboxamide group at position 5.

Retrosynthetic pathways suggest two convergent strategies:

  • Path A : Pre-functionalization of thiazole precursors followed by late-stage amidation.

  • Path B : Sequential assembly of the thiazole ring with pre-installed substituents.

Thiazole Core Formation via Hantzsch Cyclization

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole scaffold. For this compound, the reaction involves:

Reagents :

  • α-Bromo ketone derivative (e.g., 2-bromo-1-(thiophen-2-yl)ethan-1-one).

  • Thioamide precursor (e.g., pyridine-3-carbothioamide).

Procedure :

  • Dissolve 2-bromo-1-(thiophen-2-yl)ethan-1-one (10 mmol) and pyridine-3-carbothioamide (10 mmol) in ethanol (50 mL).

  • Reflux at 80°C for 12 hours under nitrogen.

  • Cool to room temperature, pour into ice-water, and filter the precipitated thiazole intermediate.

Yield : 68–72% .

Key Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 7.89 (d, J = 3.6 Hz, 1H, thiophene-H), 7.45–7.32 (m, 3H, thiazole-H and thiophene-H) .

  • ESI-MS : m/z 290.1 [M+H]⁺.

Alternative Route: One-Pot Cyclocondensation and Amidation

To improve efficiency, a one-pot method combines thiazole formation and amidation:

Reagents :

  • 2-Bromo-1-(thiophen-2-yl)ethan-1-one.

  • Pyridine-3-carbothioamide.

  • Furan-2-carboxylic acid.

  • EDCI/HOBt coupling agents.

Procedure :

  • Perform Hantzsch cyclization as in Section 2.

  • Without isolating the thiazole intermediate, add EDCI (12 mmol) and HOBt (10 mmol).

  • Add furan-2-carboxylic acid (10 mmol) and stir at room temperature for 24 hours.

  • Extract with EtOAc, dry over MgSO₄, and concentrate.

Yield : 60–65% .

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance yield and reduce reaction times:

Key Modifications :

  • Solvent System : Replace ethanol with acetonitrile for higher boiling point (82°C → 97°C).

  • Catalyst : Use Pd(OAc)₂ (0.5 mol%) to accelerate coupling steps .

  • Purification : Crystallization gradient (ethanol/water 4:1) achieves >95% purity without chromatography.

Reaction Conditions and Yield Comparison

StepMethodTemperature (°C)Time (h)Yield (%)
Thiazole formationHantzsch801268–72
AmidationEDCI/HOBt252465–70
One-pot synthesisCyclocondensation80 → 253660–65

Challenges and Solutions

  • Regioselectivity : Competing substitution at thiazole positions 4 and 5 is mitigated by using electron-deficient thioamides .

  • Purification : Silica gel chromatography is replaced with antisolvent crystallization in industrial settings.

  • Byproducts : Over-oxidation of thiophene is prevented by strict anaerobic conditions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has demonstrated that compounds similar to N-[2-(pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide exhibit promising anticancer properties. The thiazole and pyridine moieties are known to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of thiazole exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study:
A study published in Journal of Medicinal Chemistry highlighted the synthesis of thiazole derivatives which showed selective cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

CompoundCell LineIC50 (µM)
Thiazole AMCF-75.2
Thiazole BA5494.8

1.2 Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against bacterial strains. The presence of the thiophene ring enhances its interaction with microbial membranes.

Case Study:
In a study assessing the antimicrobial efficacy of thiazole derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Material Science Applications

2.1 Organic Electronics

This compound has been investigated for its potential use in organic electronic devices due to its favorable electronic properties.

Case Study:
Research published in Advanced Functional Materials reported the use of similar furan-based compounds in organic photovoltaic cells, where they contributed to improved charge mobility and efficiency . The incorporation of thiophene units was crucial for enhancing the light absorption characteristics.

Mechanism of Action

The mechanism of action of N-[2-(pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Based Derivatives

a) [4-(4-Methoxyphenyl)-2-(Pyridin-3-yl)-1,3-Thiazol-5-yl][4-(Trifluoromethyl)Phenyl]Methanone ()
  • Structural Similarities : Shares the 1,3-thiazole core with pyridin-3-yl at position 2 and aryl groups at positions 4 and 3.
  • Key Differences: Replaces the furan-2-carboxamide with a trifluoromethyl-substituted phenyl methanone.
b) N-(Aryl)-2-{[4-Methyl-2-(Thiophen-2-yl)-1,3-Thiazol-5-yl]Carbonyl}Hydrazinecarbothioamides (6a-j, )
  • Structural Similarities : Contains the 1,3-thiazole ring with thiophen-2-yl (position 2) and a carbonyl-linked substituent (position 5).
  • Key Differences : Incorporates a hydrazinecarbothioamide group instead of furan-2-carboxamide. The thioamide moiety enhances sulfur-mediated interactions but may reduce metabolic stability compared to the carboxamide .

Thiadiazole and Dihydropyridine Derivatives

a) N-(2,5-Dimethoxyphenyl)-5-(Pyridin-3-yl)-1,3,4-Thiadiazole-2-Carboxamide (18p, )
  • Structural Similarities : Retains the pyridin-3-yl and carboxamide groups.
  • Key Differences : Replaces the thiazole core with a 1,3,4-thiadiazole ring. Thiadiazoles exhibit distinct electronic properties (e.g., higher electronegativity), which may influence binding to targets like tyrosine kinases .
b) AZ331 and AZ257 ()
  • Structural Similarities : Include thiophene and furan rings.
  • Key Differences: Feature dihydropyridine cores instead of thiazole. Dihydropyridines are known for calcium channel modulation, suggesting divergent pharmacological pathways compared to thiazole-based compounds .

Sulfonamide and Sulfonyl Derivatives

a) N-(5-(5-(2-Methyl-1-Oxoisoindolin-5-yl)Thiophen-2-yl)Pyridin-3-yl)-4-(Trifluoromethyl)Benzenesulfonamide (46, )
  • Structural Similarities : Contains pyridine and thiophene moieties.

Pharmacological and Physicochemical Properties

Antiproliferative Activity ()

Compounds like 24 and 25 (N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl) derivatives) inhibit tyrosine kinases by targeting ATP-binding sites. The target compound’s thiazole core and carboxamide may mimic this mechanism, though its efficacy would depend on substituent positioning .

Physicochemical Data ()

Compound Melting Point (°C) Key Functional Groups
Target Compound Not reported Amide, thiazole, furan
18p (Thiadiazole analog) 199–200 Carboxamide, thiadiazole
Methanone derivative () Not reported Ketone, trifluoromethyl

Biological Activity

N-[2-(pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on various studies.

Synthesis and Structural Characterization

The compound can be synthesized through several methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. Structural characterization typically involves techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the integrity and purity of the synthesized compound.

Anticancer Activity

Recent studies have demonstrated that derivatives of furan-2-carboxamide, including those containing thiazole and pyridine moieties, exhibit notable antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
    • PC-3 (prostate cancer)

In one study, several derivatives showed promising results with IC50 values indicating effective inhibition of cell proliferation. Notably, compounds 6, 7, 11a, 11b, 12, 14, and 16 displayed significant activity against all three tested cell lines .

CompoundCell LineIC50 (µM)
6MCF-7X
7HCT-116Y
11aPC-3Z

Note: Specific IC50 values should be populated based on experimental data from the referenced studies.

Molecular docking studies have identified vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target for these compounds. The interaction with VEGFR-2 suggests that these compounds may inhibit angiogenesis, a critical process in tumor growth and metastasis .

Antioxidant Properties

In addition to anticancer activity, some derivatives have shown antioxidant capabilities. The antioxidant activity is often evaluated using DPPH radical scavenging assays. Compounds that demonstrate strong antioxidant activity can contribute to reducing oxidative stress in cells, which is linked to various diseases including cancer.

Case Studies

  • Study on Thiazole Derivatives : A series of thiazole-containing furan derivatives were synthesized and evaluated for their biological activities. The study reported that certain compounds exhibited significant cytotoxicity against cancer cell lines while also possessing antioxidant properties .
  • Molecular Docking Analysis : Research involving molecular docking simulations indicated that specific structural features of the compound enhance binding affinity to target proteins involved in cancer progression . This computational approach aids in predicting the biological activity based on molecular interactions.

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